REACTION_CXSMILES
|
N([O-])=O.[Na+].[C:5]([C:9]1[CH:10]=[CH:11][C:12]([O:16][CH3:17])=[C:13]([CH:15]=1)N)([CH3:8])([CH3:7])[CH3:6].[I-:18].[K+]>O>[C:5]([C:9]1[CH:10]=[CH:11][C:12]([O:16][CH3:17])=[C:13]([I:18])[CH:15]=1)([CH3:8])([CH3:7])[CH3:6] |f:0.1,3.4|
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
5-tert-butyl-2-methoxyaniline
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C=1C=CC(=C(N)C1)OC
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
19.1 g
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
After stirring at 5° C. for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solution obtained
|
Type
|
STIRRING
|
Details
|
was stirred at RT for 4 h
|
Duration
|
4 h
|
Type
|
EXTRACTION
|
Details
|
It was extracted several times with DCM
|
Type
|
WASH
|
Details
|
the separated organic phase was washed with 10% strength NaHSO3 solution and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Chromatographic purification of the residue which
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=CC(=C(C=C1)OC)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27 g | |
YIELD: CALCULATEDPERCENTYIELD | 84.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |